molecular formula C9H7BrN2S B060479 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole CAS No. 163798-92-3

4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole

Cat. No. B060479
CAS RN: 163798-92-3
M. Wt: 255.14 g/mol
InChI Key: DGHQOPZIGDRUIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, including compounds similar to 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole, typically involves the interaction of thiosemicarbazide or its derivatives with haloalkanes in the presence of an alkali in an alcoholic medium. This process often requires careful optimization of conditions to yield the desired thiadiazole derivative effectively (Hotsulia & Fedotov, 2019). Another approach involves cyclization of precursors like 4-amino-5-mercapto-1,2,4-triazole with specific reagents to produce targeted thiadiazole compounds, confirmed through techniques like X-ray diffraction (Zhang et al., 1996).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which often exhibits planar conformation. This structural feature allows for various intermolecular interactions, influencing the compound's physical properties and reactivity. Studies involving X-ray diffraction have detailed the crystalline structure and molecular conformation of these compounds, highlighting the role of noncovalent interactions in determining their structural organization (Gündoğdu et al., 2019).

Chemical Reactions and Properties

Thiadiazole derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. They can act as ambident nucleophiles, participating in alkylation, acylation, and nitrosation reactions. This reactivity is attributed to the amine-imine tautomerism between the thiadiazole compounds and their corresponding Δ2-1,3,4-thiadiazolines, as demonstrated in specific synthesis pathways (Werber, Buccheri, & Gentile, 1977).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole, are significantly influenced by their molecular structure. These compounds exhibit varied solubility, melting points, and thermal stability, determined by their specific substituents and molecular geometry. Crystallographic studies provide insights into the solid-state arrangements of these compounds, further elucidating their physical characteristics (Guan et al., 2009).

Scientific Research Applications

Antimicrobial Activity

One notable application of 1,2,3-thiadiazole derivatives is their potent antimicrobial properties. Al-Smadi et al. (2019) synthesized new derivatives and screened them for in vitro antimicrobial activity against various pathogens. These compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential use as antibiotics due to their low genotoxicity and strong antimicrobial effects (Al-Smadi et al., 2019).

Fungicide Properties

Fan et al. (2010) explored the synthesis and biological activity of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles, which showed a wide spectrum of fungicide activity. This study suggests that these compounds could serve as lead molecules for developing new agrochemicals with fungicidal properties (Fan et al., 2010).

Anticancer Agents

Research on thiadiazole derivatives also extends into anticancer activity. Gomha et al. (2017) reported the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety, evaluated as potent anticancer agents. Some compounds demonstrated significant inhibition against Hepatocellular carcinoma cell lines, indicating the potential for developing new therapeutic agents (Gomha et al., 2017).

Corrosion Inhibition

The application of thiadiazole derivatives in the field of materials science, particularly as corrosion inhibitors for metals, is another area of interest. Tang et al. (2009) synthesized phenyl-substituted amino thiadiazoles demonstrating effectiveness in inhibiting copper corrosion in acidic environments. This study highlights the potential of thiadiazole derivatives in protecting metals from corrosion, contributing to the development of more durable and long-lasting materials (Tang et al., 2009).

Safety And Hazards

This compound may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

4-[4-(bromomethyl)phenyl]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-5-7-1-3-8(4-2-7)9-6-13-12-11-9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHQOPZIGDRUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380092
Record name 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole

CAS RN

163798-92-3
Record name 4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,2,3-Thiadiazol-4-yl)benzyl bromide
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